2,5-Diphenylpenta-2,4-dienenitrile
Overview
Description
2,5-Diphenylpenta-2,4-dienenitrile is an organic compound with the molecular formula C₁₇H₁₃N. It is characterized by a conjugated system of double bonds and a nitrile group, making it a compound of interest in various fields of chemistry. The compound is known for its unique structural properties, which include a dihedral angle between the two phenyl rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylpenta-2,4-dienenitrile typically involves the reaction of appropriate cinnamaldehyde with potassium hydroxide in ethanol, followed by the addition of aryl acetonitrile . The reaction is usually carried out at room temperature and requires stirring for a short duration.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2,5-Diphenylpenta-2,4-dienenitrile has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which 2,5-Diphenylpenta-2,4-dienenitrile exerts its effects involves interactions with molecular targets through its conjugated system. The compound can participate in electron transfer processes and form stable complexes with various substrates. These interactions are crucial in its applications in electronic materials and potential biological activities .
Comparison with Similar Compounds
Dibenzylidene acetone: Shares a similar conjugated system but differs in the functional groups attached.
1,5-Diphenylpenta-1,4-dien-3-one: Another compound with a conjugated system, used in corrosion inhibition studies.
Properties
IUPAC Name |
(2E,4E)-2,5-diphenylpenta-2,4-dienenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c18-14-17(16-11-5-2-6-12-16)13-7-10-15-8-3-1-4-9-15/h1-13H/b10-7+,17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAXDVRKAWCVJF-DESBJYGPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422963 | |
Record name | NSC338119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-79-4 | |
Record name | NSC338119 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC338119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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